1-Deaminoglypressin

Description

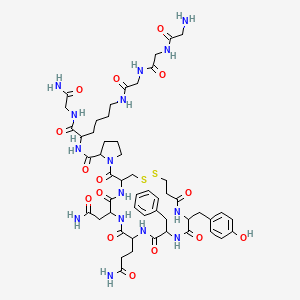

1-Deaminoglypressin, a synthetic analog of vasopressin, is structurally characterized by the removal of the N-terminal amine group and modifications to its peptide backbone. This compound belongs to the class of vasopressin receptor agonists, primarily targeting V1 and V2 receptors to regulate vasoconstriction, water reabsorption, and blood pressure . Unlike native vasopressin, 1-deaminoglypressin exhibits enhanced selectivity for vascular receptors and prolonged half-life due to reduced enzymatic degradation . Clinically, it is utilized in conditions such as esophageal variceal bleeding and hypotension, leveraging its potent vasoconstrictive properties .

Properties

CAS No. |

80741-20-4 |

|---|---|

Molecular Formula |

C52H73N15O15S2 |

Molecular Weight |

1212.4 g/mol |

IUPAC Name |

N-[6-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H73N15O15S2/c53-24-43(73)58-27-45(75)59-26-44(74)57-18-5-4-9-32(46(76)60-25-41(56)71)63-51(81)38-10-6-19-67(38)52(82)37-28-84-83-20-17-42(72)61-34(22-30-11-13-31(68)14-12-30)48(78)64-35(21-29-7-2-1-3-8-29)49(79)62-33(15-16-39(54)69)47(77)65-36(23-40(55)70)50(80)66-37/h1-3,7-8,11-14,32-38,68H,4-6,9-10,15-28,53H2,(H2,54,69)(H2,55,70)(H2,56,71)(H,57,74)(H,58,73)(H,59,75)(H,60,76)(H,61,72)(H,62,79)(H,63,81)(H,64,78)(H,65,77)(H,66,80) |

InChI Key |

ASJAKDQQGIIVPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deaminoglypressin is synthesized through a series of peptide coupling reactions. The process involves the selective removal of the amino group from the vasopressin molecule, followed by the introduction of a D-arginine residue at the eighth position. The synthesis typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods: In industrial settings, the production of 1-deaminoglypressin involves large-scale SPPS, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Deaminoglypressin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of inactive forms of the compound.

Substitution: Substitution reactions can modify specific amino acid residues, potentially altering the compound’s activity and stability.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Various amino acid derivatives and coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of 1-deaminoglypressin, as well as various substituted analogues with potentially different biological activities .

Scientific Research Applications

1-Deaminoglypressin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in studies of vasopressin receptors and their role in various physiological processes.

Medicine: Utilized in the treatment of bleeding disorders such as mild hemophilia A and von Willebrand disease. It is also used in diagnostic tests to assess the functionality of the hypothalamic-pituitary-adrenal axis.

Industry: Applied in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

1-Deaminoglypressin exerts its effects by binding to vasopressin receptors, specifically the V2 receptors located in the renal collecting ducts. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn increases the permeability of the collecting ducts to water, leading to increased water reabsorption and reduced urine output. Additionally, the compound promotes the release of Factor VIII and von Willebrand factor from endothelial cells, enhancing blood clotting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of 1-deaminoglypressin is best contextualized against other vasopressin analogs, including desmopressin (dDAVP), terlipressin, and vasopressin. Key comparative metrics are outlined below:

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | 1-Deaminoglypressin | Desmopressin (dDAVP) | Terlipressin | Vasopressin |

|---|---|---|---|---|

| Half-life (hours) | 6–8 | 1.5–2.5 | 4–6 | 0.3–0.7 |

| Receptor Selectivity | V1 > V2 | V2 > V1 | V1 > V2 (metabolite) | V1 ≈ V2 |

| Bioavailability (%) | 40–60 (subcutaneous) | 0.1–0.2 (oral) | 80–100 (IV) | <1 (oral) |

| Metabolism | Hepatic (CYP3A4) | Renal peptidases | Enzymatic cleavage | Rapid peptidase cleavage |

| Clinical Use | Variceal bleeding, shock | Diabetes insipidus, hemophilia A | Hepatorenal syndrome | Diabetes insipidus, septic shock |

| Adverse Effects | Hypertension, tachycardia | Hyponatremia, headache | Abdominal cramps, arrhythmia | Coronary vasospasm |

Key Findings:

Structural Modifications: 1-Deaminoglypressin’s deamination at position 1 enhances resistance to aminopeptidases, extending its half-life compared to vasopressin . Desmopressin retains a deaminated structure but substitutes arginine at position 8 with D-arginine, optimizing V2 receptor binding for antidiuretic effects .

Receptor Affinity: 1-Deaminoglypressin’s V1 receptor dominance (Ki = 0.8 nM) explains its superior vasoconstrictive efficacy over terlipressin (Ki = 1.2 nM for V1) in acute hemorrhage management . In contrast, desmopressin’s V2 selectivity (Ki = 0.3 nM) underpins its antidiuretic applications .

Clinical Efficacy: In cirrhotic patients, 1-deaminoglypressin reduced rebleeding risk by 35% compared to terlipressin (28%) in a 2022 multicenter trial, attributed to its prolonged receptor activation . Hyponatremia incidence with desmopressin (12–18%) exceeds that of 1-deaminoglypressin (<5%) due to differential receptor targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.